6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
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Overview
Description
- The sulfonyl piperazine intermediate is then reacted with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride.
- Reaction conditions: Use of a solvent like dichloromethane, reaction temperature around room temperature.
Step 3: Formation of Pyrimidine Core
- The final step involves the cyclization reaction to form the pyrimidine core.
- Reaction conditions: Use of a cyclizing agent such as phosphorus oxychloride, reaction temperature around 80-100°C.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxy-dimethylbenzenesulfonyl group. The final step involves the formation of the pyrimidine core.
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Step 1: Preparation of Piperazine Derivative
- React piperazine with an appropriate sulfonyl chloride derivative under basic conditions to form the sulfonyl piperazine intermediate.
- Reaction conditions: Use of a base such as triethylamine, reaction temperature around 0-5°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
6-[4-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-[4-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-{6-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 6-[4-(4-METHOXY-2,3-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy-dimethylbenzenesulfonyl group, in particular, enhances its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Properties
Molecular Formula |
C20H29N5O3S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C20H29N5O3S/c1-14-15(2)18(8-7-17(14)28-6)29(26,27)25-11-9-24(10-12-25)20-13-19(23(4)5)21-16(3)22-20/h7-8,13H,9-12H2,1-6H3 |
InChI Key |
MBAQKHYXXHNZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C)OC |
Origin of Product |
United States |
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